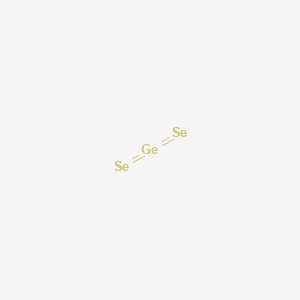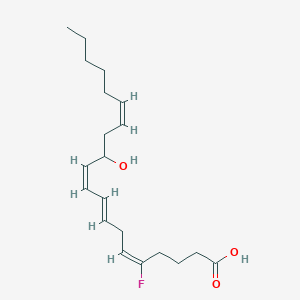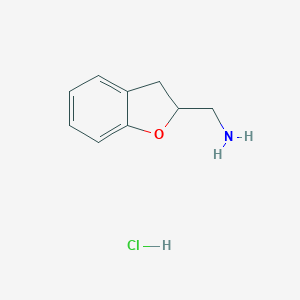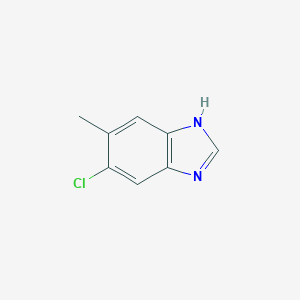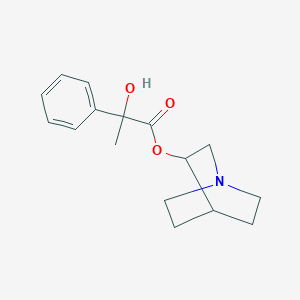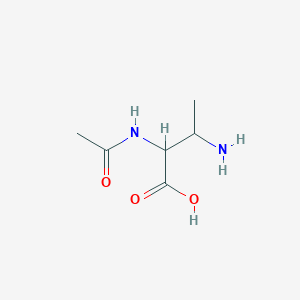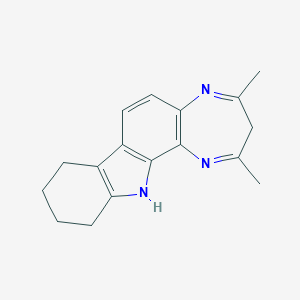![molecular formula C36H59N2O7P B009469 [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate CAS No. 104786-62-1](/img/structure/B9469.png)
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRI 63-441 is a synthetic compound known for its potent antagonistic effects on platelet-activating factor receptors. Platelet-activating factor is a phospholipid mediator involved in various biological processes, including inflammation and thrombosis. SRI 63-441 has been extensively studied for its potential therapeutic applications in conditions where platelet-activating factor plays a critical role.
Preparation Methods
Synthetic Routes and Reaction Conditions
SRI 63-441 is synthesized through a multi-step chemical process The key steps involve the formation of a substituted tetrahydrofuranyl-methoxyphosphinyloxy-ethyl quinolinium compoundThe final step involves the quaternization of the quinoline ring to form the quinolinium compound .
Industrial Production Methods
Industrial production of SRI 63-441 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
SRI 63-441 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: SRI 63-441 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a research tool to study platelet-activating factor receptor interactions.
Biology: Investigated for its role in modulating inflammatory
Properties
CAS No. |
104786-62-1 |
|---|---|
Molecular Formula |
C36H59N2O7P |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C36H59N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-36(39)42-30-33-24-25-34(45-33)31-44-46(40,41)43-29-28-38-27-20-22-32-21-17-18-23-35(32)38/h17-18,20-23,27,33-34H,2-16,19,24-26,28-31H2,1H3,(H-,37,39,40,41)/t33-,34+/m0/s1 |
InChI Key |
OLDMQSKCCHULOB-SZAHLOSFSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H]1CC[C@@H](O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Key on ui other cas no. |
104786-62-1 |
Synonyms |
1-(2-(hydroxy((tetrahydro-5-((octadecylaminocarbonyl)oxy)methyl)furan-2-yl)methoxyphosphinyloxy)ethyl)quinolinium Sandoz 63-441 SDZ 63-441 SRI 63-441 SRI-63-441 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




